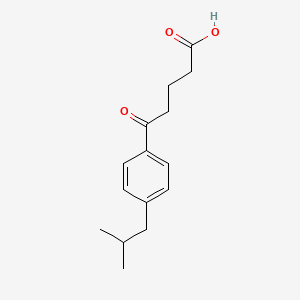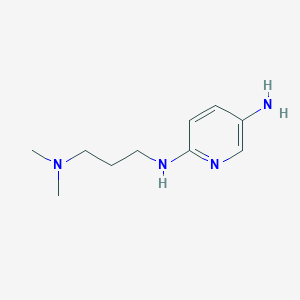
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine is an organic compound with the chemical formula C10H17N3. It is a derivative of pyridine, featuring a dimethylamino group attached to a propyl chain, which is further connected to a pyridine ring substituted with two amino groups at the 2 and 5 positions. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 2,5-dimethylpyridine.
Amination: The 2,5-dimethylpyridine undergoes amination with ammonia to form 2,5-diaminopyridine.
Alkylation: The 2,5-diaminopyridine is then alkylated with 3-chloropropyl(dimethyl)amine under basic conditions to yield this compound[][1].
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification: Techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces N-oxides.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted pyridine derivatives.
科学研究应用
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine involves its interaction with molecular targets through its amino and dimethylamino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and receptors, thereby exerting its effects .
相似化合物的比较
Similar Compounds
2-Dimethylamino-5-aminopyridine: Similar structure but lacks the propyl chain.
N,N-Dimethyl-2,5-pyridinediamine: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine is unique due to the presence of the propyl chain with a dimethylamino group, which enhances its solubility and reactivity compared to its analogs. This structural feature allows for more versatile applications in synthesis and coordination chemistry .
属性
IUPAC Name |
2-N-[3-(dimethylamino)propyl]pyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHORAYJCVKPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid](/img/structure/B7815775.png)
![Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B7815776.png)
![2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B7815777.png)
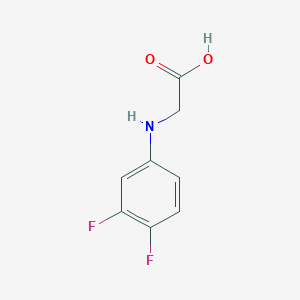


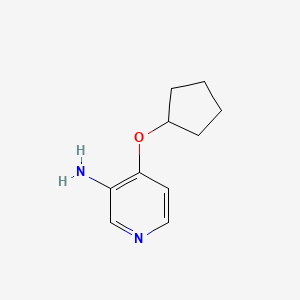
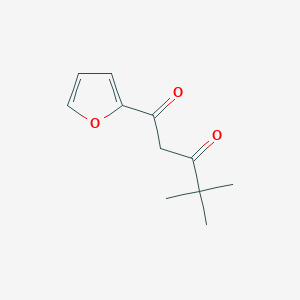
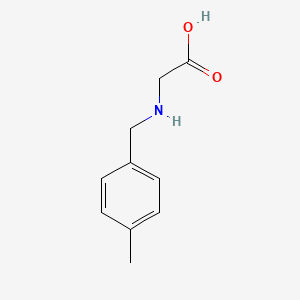
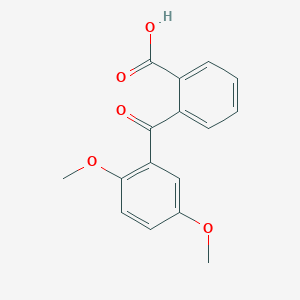

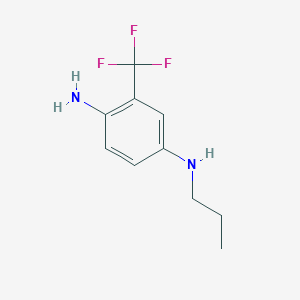
![5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid](/img/structure/B7815867.png)
